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Miransertib Dose Escalation Protocol & Safety
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Compound Focus: Miransertib

CAS No.: 1313881-70-7

Cat. No.: S002503

The dose escalation strategy for Miransertib is clearly defined in the phase 1/2 MOSAIC study
(NCT03094832), which investigated the drug for patients with PIK3CA-related overgrowth spectrum
(PROS) or Proteus syndrome [1] [2].

Protocol .
Details
Aspect
Initial Dose 15 mg/mz orally, once daily for 3 cycles (1 cycle = 28 days) [1] [2].
Escalated 25 mg/m2 orally, once daily (after the initial 3 cycles), provided no clinically significant
Dose drug-related toxicities occurred [1] [2].

Dosage Form  Oral [1] [2].
Dosing Cycle 28 days of continuous daily dosing [1] [2].

Key Eligibility Patients >2 years old with documented somatic PIK3CA (for PROS) or AKT1 (for
Proteus syndrome) mutations [2].

A planned second escalation to 35 mg/m? was removed from the protocol after the first six participants due
to tolerability concerns, and the 25 mg/m? dose was set as the maximum [2]. Dose delays and reductions

were permitted to manage toxicity, but re-escalation was not allowed once a dose was reduced [2].

The safety profile of Miransertib from this study is summarized in the table below.
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Safety Parameter Findings from the MOSAIC Study

Most Common Drug-Related Decreased neutrophil count (12.2%), increased blood insulin
AEs (=10%) (10.2%), stomatitis (10.2%) [1] [2].

Grade 3 AEs One participant (2.0%) experienced a drug-related deep vein

thrombosis [1] [2].

Serious AEs No drug-related adverse events led to early study discontinuation or
death [1] [2].

Laboratory Values Remained generally stable throughout the study [1] [2].

Overall Conclusion Miransertib was found to be safe and tolerable in the studied
population [1] [2].

Mechanism of Action and Therapeutic Context

Miransertib is an orally administered, potent, and selective allosteric pan-AKT inhibitor [2] [3]. It binds
to the unphosphorylated form of AKT in its pleckstrin-homology (PH) domain, which is a different
mechanism from ATP-competitive inhibitors like Ipatasertib [3]. This action helps to explain its investigation
in conditions driven by over-activation of the PI3K/AKT/mTOR pathway, such as PROS and Proteus
syndrome [2].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is hyperactivated in the

conditions Miransertib is designed to treat, and shows the drug's point of inhibition.
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Key Experimental Methodology

For reference, here is a summary of the core experimental design from the MOSAIC study that established

the dosing protocol [2]:

¢ Study Design: Multicenter, open-label, phase 1/2 trial (NCT03094832).

e Participants: 49 enrolled participants (45 with PROS, 4 with Proteus syndrome), aged 2 to 41 years
(median 7 years).

o Treatment Duration: Median treatment duration was 20.5 months (range: 9.9 - 45.6 months).

¢ Primary Objective (Amended): To evaluate the safety and tolerability of Miransertib. (The initial
objective of assessing clinical efficacy was amended due to limitations in standardized response
evaluation for these heterogeneous conditions).

o Safety Assessments: Included monitoring of adverse events, laboratory values (including
hematology and clinical chemistry), and physical examinations.

Key Application Notes for Researchers

o Tolerability-Guided Escalation: The successful escalation to 25 mg/m2 was contingent upon the
absence of clinically significant drug-related toxicities after the initial 3 cycles, highlighting a cautious
and patient-specific approach [2].

¢ Defined Maximum Dose: The protocol amendment that capped the maximum dose at 25 mg/m2 is a
critical safety consideration for future trial design, indicating a well-tolerated ceiling for this patient
population [2].

o Differentiation from Other Inhibitors: As an allosteric inhibitor, Miransertib has a different
mechanism of action and, consequently, a different safety and efficacy profile compared to ATP-
competitive AKT inhibitors like Ipatasertib [3].

I hope this detailed information provides a solid foundation for your research and development work.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Miransertib Dose Escalation Protocol & Safety]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b002503#miransertib-dose-

escalation-strategy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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